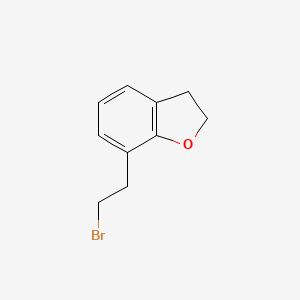

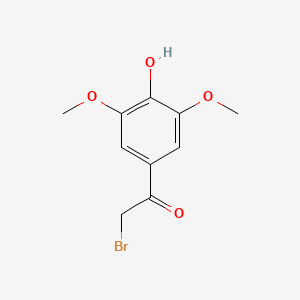

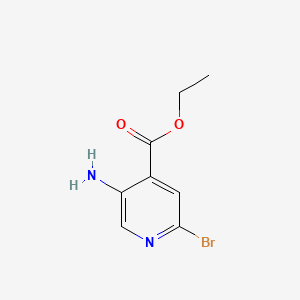

2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 2BD involves the bromination of 4-hydroxy-3,5-dimethoxy-acetophenone . This reaction is typically carried out under light irradiation . The resulting product is an important intermediate in the synthesis of a variety of compounds.Molecular Structure Analysis

The molecular formula of 2BD is C10H11BrO4 . Its average mass is 259.096 Da and its monoisotopic mass is 257.989136 Da .Scientific Research Applications

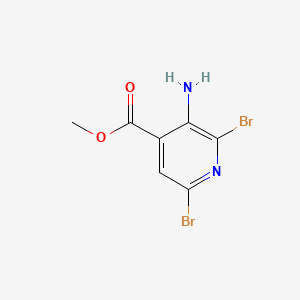

Identification of Pyrolysis Products : One study explored the pyrolysis products of the psychoactive substance 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride, which is related to 2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone. This research provides insights into the stability and potential degradation products of such compounds when exposed to heat, which is crucial for understanding their safety profile when ingested by inhalation or smoking (Texter et al., 2018).

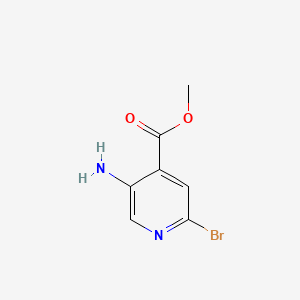

Synthesis and Chemical Properties : Another research focused on the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, demonstrating its effectiveness as a chemical protective group. This study contributes to the understanding of the chemical properties and potential applications in synthetic organic chemistry (Li Hong-xia, 2007).

Metabolism Studies : Metabolic pathways of related substances like 4-bromo-2,5-dimethoxyphenethylamine have been studied in various species, including humans. These findings are significant for pharmacology and toxicology, offering insights into how such compounds are metabolized in the body (Carmo et al., 2005).

Carbonic Anhydrase Inhibition : Research on compounds like (2-Bromo-3,4-dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone, which is structurally related to 2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone, has shown potential for inhibiting human cytosolic carbonic anhydrase II. This suggests applications in developing drugs for conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

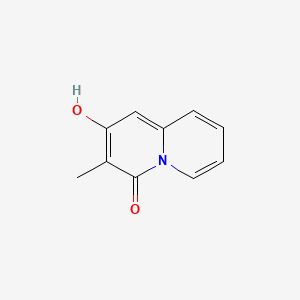

Photochemical Studies : Investigations into the photochemistry of related compounds, such as 1,2-di(3′,4′-dimethoxyphenyl)ethanone, provide valuable data for understanding the photoreactivity of these substances, which is important in fields like material sciences and environmental studies (Castellan et al., 1990).

properties

IUPAC Name |

2-bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO4/c1-14-8-3-6(7(12)5-11)4-9(15-2)10(8)13/h3-4,13H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHYIKFIZNYRVDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80710175 |

Source

|

| Record name | 2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80710175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanone, 2-bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)- | |

CAS RN |

51149-28-1 |

Source

|

| Record name | 2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80710175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(5-Acetamido-2-methoxyphenoxy)phenyl]acetamide](/img/structure/B580198.png)

![1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate](/img/structure/B580202.png)